

# A Technical Guide to the Physicochemical Properties of Calcifediol-d6

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## Compound of Interest

Compound Name: Calcifediol-d6

Cat. No.: B1530465

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## Introduction

**Calcifediol-d6**, the deuterated analog of Calcifediol (25-hydroxyvitamin D3), is a critical tool in vitamin D research and clinical diagnostics. Its primary application lies in its use as an internal standard for the accurate quantification of Calcifediol and other vitamin D metabolites by mass spectrometry.<sup>[1][2]</sup> This technical guide provides an in-depth overview of the physicochemical properties of **Calcifediol-d6**, detailed experimental protocols for its analysis, and visualizations of relevant biological pathways and analytical workflows.

## Physicochemical Properties

The physicochemical properties of **Calcifediol-d6** are fundamental to its application in analytical methodologies. A summary of these properties is presented in the tables below.

Identifier	Value	Reference
IUPAC Name	(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-hydroxy-6-(trideuteriomethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol	[3]
Synonyms	25-hydroxy Vitamin D3-d6, Calcidiol-d6, (3 $\beta$ ,5Z,7E)-9,10-Secocholesta-5,7,10(19)-triene-3,25-diol-d6	[1][4]
CAS Number	78782-98-6	[1][4]
Molecular Formula	C27H38D6O2	[4]
Molecular Weight	406.67 g/mol	[3][4]
Appearance	White to off-white solid	[4]
Property	Value	Reference
Melting Point	64-69 °C	[1]
Boiling Point	Not available	[1]
Density	Not available	[1]
Solubility	DMSO: $\geq$ 100 mg/mL (245.90 mM)	[4]
Chloroform	[5]	
Ethyl Acetate	[5]	
Stability	Store at -20°C, protect from light, stored under nitrogen. In solvent, stable for 6 months at -80°C and 1 month at -20°C.	[4]

## Experimental Protocols

The accurate quantification of **Calcifediol-d6**, and by extension, endogenous Calcifediol, relies on robust analytical methodologies. The following is a representative experimental protocol for the analysis of **Calcifediol-d6** in a biological matrix (e.g., serum or plasma) using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Objective: To quantify the concentration of **Calcifediol-d6** in a biological sample.

Materials:

- **Calcifediol-d6** standard
- Internal standard (e.g., Calcifediol-d3)
- Acetonitrile (ACN), HPLC grade
- Methanol (MeOH), HPLC grade
- Water, HPLC grade
- Formic acid, LC-MS grade
- Zinc sulfate solution (for protein precipitation)
- Solid-phase extraction (SPE) cartridges (e.g., C18)
- LC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

- Sample Preparation (Protein Precipitation & Solid-Phase Extraction): a. To 100 µL of the biological sample, add 200 µL of an internal standard solution in acetonitrile containing 0.1% formic acid and 100 µL of zinc sulfate solution. b. Vortex the mixture for 1 minute to precipitate proteins. c. Centrifuge at 10,000 x g for 10 minutes. d. Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water. e. Load the supernatant from the centrifugation step onto the conditioned SPE cartridge. f. Wash the cartridge with 1 mL of 40% methanol in water to remove interferences. g. Elute the analyte with 1 mL of methanol.

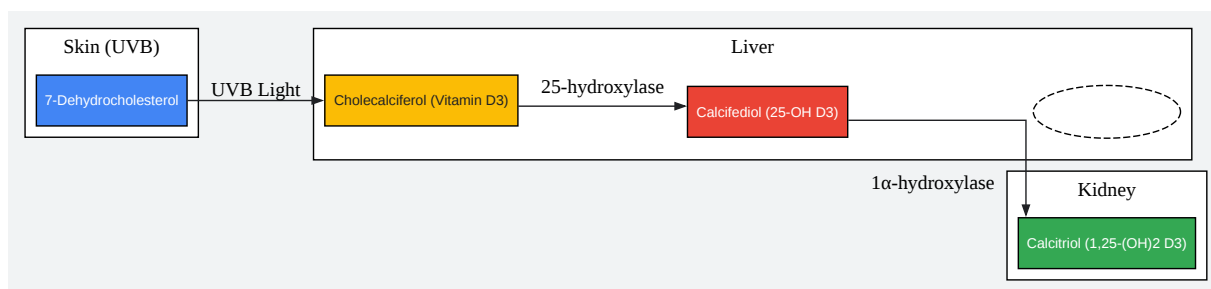
h. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. i. Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

- LC-MS/MS Analysis: a. Liquid Chromatography (LC):
  - Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
  - Mobile Phase A: Water with 0.1% formic acid.
  - Mobile Phase B: Acetonitrile with 0.1% formic acid.
  - Gradient: A suitable gradient to separate **Calcifediol-d6** from other matrix components (e.g., start at 50% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions).
  - Flow Rate: 0.3 mL/min.
  - Injection Volume: 10 µL.b. Mass Spectrometry (MS/MS):
  - Ionization Mode: Positive Electrospray Ionization (ESI+).
  - Scan Type: Multiple Reaction Monitoring (MRM).
  - MRM Transitions:
    - **Calcifediol-d6**: Precursor ion (Q1) m/z 407.4 -> Product ion (Q3) m/z 389.4 (loss of H<sub>2</sub>O).
    - Internal Standard (Calcifediol-d3): Precursor ion (Q1) m/z 404.4 -> Product ion (Q3) m/z 386.4 (loss of H<sub>2</sub>O).
  - Optimize other MS parameters such as collision energy and declustering potential for maximum signal intensity.
- Data Analysis: a. Integrate the peak areas for the MRM transitions of **Calcifediol-d6** and the internal standard. b. Calculate the ratio of the analyte peak area to the internal standard peak area. c. Construct a calibration curve using known concentrations of **Calcifediol-d6** standards. d. Determine the concentration of **Calcifediol-d6** in the unknown samples by interpolating their peak area ratios on the calibration curve.

## Mandatory Visualizations

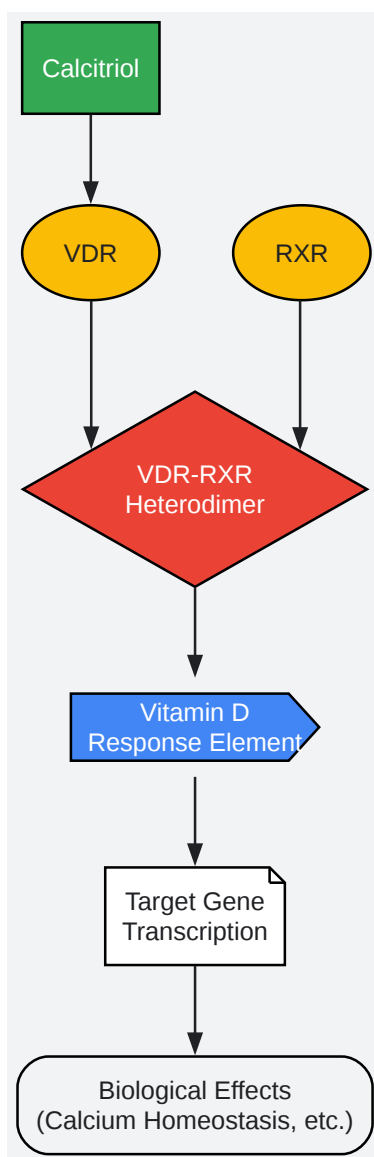
### Signaling Pathways and Experimental Workflows

To provide a comprehensive understanding of the biological context and analytical procedures involving **Calcifediol-d6**, the following diagrams have been generated using the DOT language.



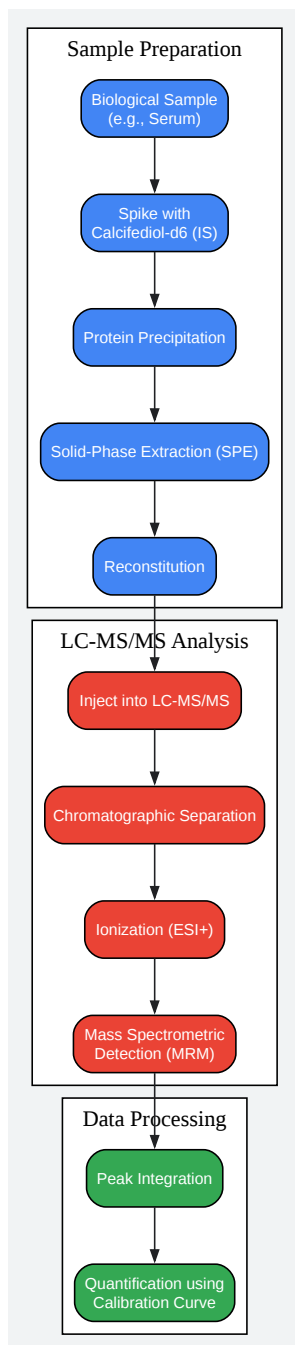
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Caption: Vitamin D Metabolic Pathway.



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Caption: Vitamin D Receptor Signaling Pathway.



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Caption: LC-MS/MS Experimental Workflow.

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